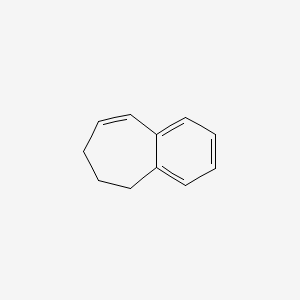

6,7-Dihydro-5H-benzocycloheptene

Descripción general

Descripción

6,7-Dihydro-5H-benzocycloheptene, also known as benzosuberene, is a chemical compound with the molecular formula C11H12 . It is used in various research and development applications .

Synthesis Analysis

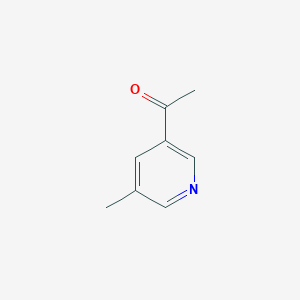

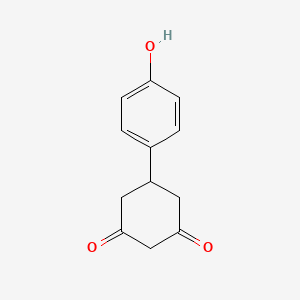

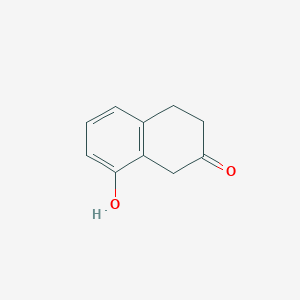

A high-pressure assisted synthetic approach has been developed for the synthesis of this compound . This process includes ammonium acetate-mediated cyclocondensation reactions of 3-oxo-2-arylhydrazonopropanals with benzosuberone and tetralone precursors .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms and 12 hydrogen atoms . The exact structure can be found in various databases such as PubChem .Chemical Reactions Analysis

Bacterial strains expressing naphthalene, biphenyl, and toluene dioxygenase have been examined for their abilities to oxidize this compound . The major reaction catalyzed by naphthalene and biphenyl dioxygenases is dioxygenation whereas toluene dioxygenase catalyzes mainly R-stereospecific benzylic monooxygenation .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Applications

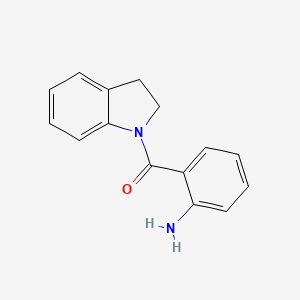

A significant application of 6,7-Dihydro-5H-benzocycloheptene derivatives is in the synthesis of novel compounds with potential anticancer properties. Behbehani et al. (2020) developed a high-pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives. These compounds exhibited promising cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer, indicating their potential as anticancer agents (Behbehani, Aryan, Dawood, & Ibrahim, 2020).

Crystal Structure Analysis

Another research application is in the analysis of crystal structures. Moustafa and Girgis (2007) synthesized derivatives of 6,7-dihydro-5H-benzocyclohepta and analyzed their crystal structures using X-ray data. This research aids in understanding the molecular configuration and bonding properties of these compounds (Moustafa & Girgis, 2007).

Synthetic Chemistry Innovations

In synthetic chemistry, Girgis and Ahmed-Farag (2003) demonstrated the synthesis of novel 2-Alkoxy-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles. Their work contributes to the field by offering new methods for synthesizing complex organic compounds (Girgis & Ahmed-Farag, 2003).

Photochemical Studies

In the realm of photochemistry, Armesto et al. (2000) explored a novel photochemical vinylcyclopropane rearrangement yielding this compound derivatives. This research provides insights into the behavior of these compounds under specific light-induced conditions (Armesto, Ramos, Mayoral, Ortiz, & Agarrabeitia, 2000).

Mecanismo De Acción

Target of Action

It’s worth noting that related compounds have been studied for their interaction with estrogen receptors , which could suggest a potential target.

Mode of Action

It has been observed that bacterial strains expressing naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase can oxidize 6,7-dihydro-5h-benzocycloheptene .

Biochemical Pathways

In bacterial metabolism, this compound undergoes benzylic monohydroxylation and dihydroxylation when metabolized by a mutant strain of Pseudomonas putida . The metabolites produced are optically pure and include a monoalcohol and a diol .

Result of Action

The result of the action of this compound is the production of optically pure metabolites, including a monoalcohol and a diol . These metabolites are produced through the process of benzylic monohydroxylation and dihydroxylation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of bacterial strains expressing certain dioxygenases can lead to the oxidation of this compound .

Análisis Bioquímico

Biochemical Properties

6,7-Dihydro-5H-benzocycloheptene plays a significant role in biochemical reactions, particularly in its interactions with enzymes such as naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase. These enzymes catalyze the oxidation of this compound, resulting in the formation of homochiral monol or cis-diol enantiomers as major products

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, bacterial strains expressing naphthalene, biphenyl, and toluene dioxygenase oxidize this compound to produce specific metabolites . These interactions can lead to changes in cellular function, highlighting the compound’s impact on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound undergoes benzylic monohydroxylation and dihydroxylation when metabolized by Pseudomonas putida, resulting in the formation of optically pure metabolites . These interactions at the molecular level are essential for understanding how this compound exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, bacterial strains expressing specific dioxygenases oxidize this compound to produce stable metabolites . These findings are crucial for understanding the temporal effects of the compound in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact. Understanding the dosage effects is essential for determining the compound’s safety and efficacy in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as naphthalene dioxygenase and biphenyl dioxygenase. These interactions result in the formation of specific metabolites, which can affect metabolic flux and metabolite levels . The study of these pathways is crucial for understanding the compound’s role in metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these processes is essential for determining the compound’s efficacy in various applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Studying the subcellular localization is crucial for understanding the compound’s role in cellular processes.

Propiedades

IUPAC Name |

8,9-dihydro-7H-benzo[7]annulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-6-10-8-4-5-9-11(10)7-3-1/h2,4-6,8-9H,1,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRRHWQMEXXDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342470 | |

| Record name | 6,7-Dihydro-5H-benzocycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7125-62-4 | |

| Record name | 6,7-Dihydro-5H-benzocycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

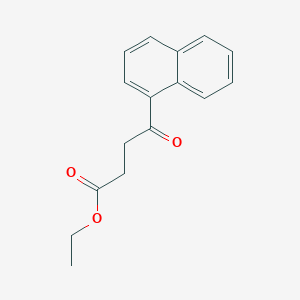

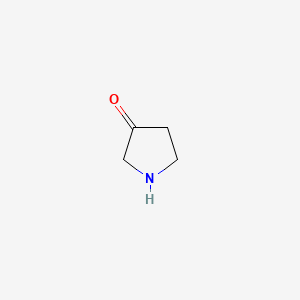

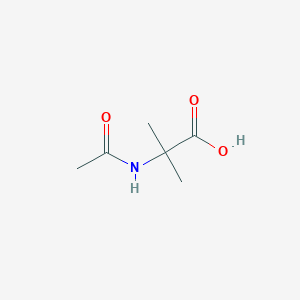

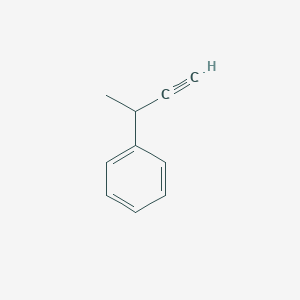

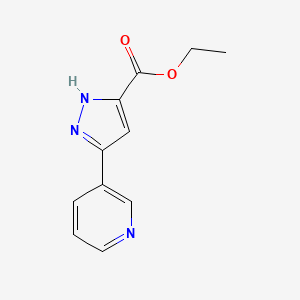

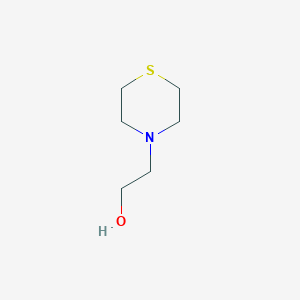

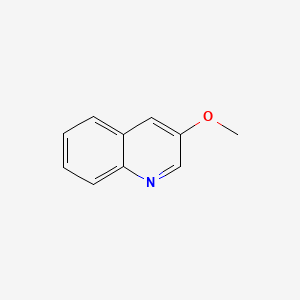

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)